pGlu-Pro-Arg-MNA

Übersicht

Beschreibung

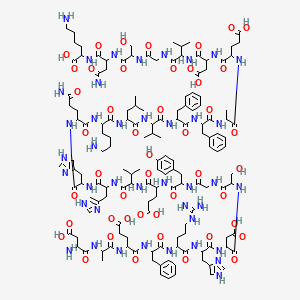

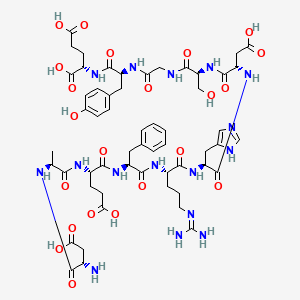

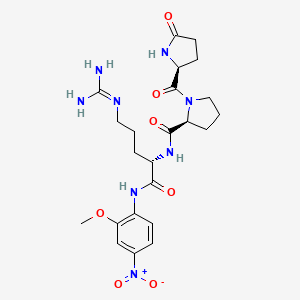

PGlu-Pro-Arg-MNA is a chromogenic substrate . It is a peptide compound that has potential biology activity in many areas . The CAS number for pGlu-Pro-Arg-MNA is 130835-45-9 .

Molecular Structure Analysis

The molecular weight of pGlu-Pro-Arg-MNA is 532.55 and its formula is C23H32N8O7 . The sequence of pGlu-Pro-Arg-MNA is {pGlu}-Pro-Arg-MNA .Chemical Reactions Analysis

PGlu-Pro-Arg-MNA is used as a chromogenic substrate in biochemical assays . In vitro, Protein C activity is measured using the reagents, both with a partial thromboplastin time (aPTT) system as well as with a chromogenic substrate (pGlu-Pro-Arg-MNA) in a photometric method .Wissenschaftliche Forschungsanwendungen

Molecular Modeling in Solution

- Application : Molecular modeling techniques like Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) are used to study the conformation of peptides similar to pGlu-Pro-Arg-MNA in solutions that simulate receptor environments. This research is crucial in understanding the solution conformation of these peptides for medical applications, such as in treating sex hormone-related disorders (Laimou et al., 2008).

Neuroprotective and Memory-Enhancing Effects

- Application : Certain peptides containing sequences similar to pGlu-Pro-Arg-MNA, when administered in low doses, have been shown to facilitate memory consolidation and exhibit neuroprotective effects without pressor activity. This indicates their potential as potent neuropeptides for treating memory-related disorders (Burbach et al., 1983).

Neuropeptide Research and Interaction Studies

- Application : Research on neuropeptides, including those with structures similar to pGlu-Pro-Arg-MNA, focuses on their behavioral effects, interaction with other neurotransmitters, and potential as therapeutic agents for neurological disorders. For example, neurotensin, a tridecapeptide, has been studied extensively for its varied biological activities (Tyler-McMahon et al., 2000).

Insect Neuropeptide Research

- Application : Insect neuropeptides, including those with sequences similar to pGlu-Pro-Arg-MNA, are studied for their role in inhibiting juvenile hormone biosynthesis, indicating their potential in pest control and understanding insect physiology (Kramer et al., 1991).

Conformational Studies in Membrane Environments

- Application : Two-dimensional NMR techniques are used to study the conformation of peptides like pGlu-Pro-Arg-MNA in various environments, including aqueous solutions and membrane-mimetic environments. This research aids in understanding how the conformation of these peptides changes in different biological contexts (Xu & Deber, 2009).

Food Industry Applications

- Application : Research on protein-glutaminases, which can act on proteins containing glutamine residues like pGlu-Pro-Arg-MNA, highlights their potential in improving food protein quality. These enzymes can enhance the water holding capacity of foods and reduce allergens or unpleasant odors (Zhang et al., 2021).

Mass Spectrometry and Metabolomics Research

- Application : Studies have shown that pyroglutamic acid (pGlu), a component of pGlu-Pro-Arg-MNA, can form as an artifact during liquid chromatography-mass spectrometry analysis. This finding is significant for accurate metabolite quantification in research, especially in cancer studies (Purwaha et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEMRMLJCWKESY-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.